molecular formula C13H20O B13729324 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- CAS No. 42507-56-2

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel-

Cat. No.: B13729324
CAS No.: 42507-56-2
M. Wt: 192.30 g/mol
InChI Key: DBKJZSIBBKOBCN-XQQFMLRXSA-N
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Description

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- is an organic compound with a complex structure. It belongs to the class of cyclohexene derivatives, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form β-hydroxy aldehydes or ketones, followed by dehydration to yield α,β-unsaturated carbonyl compounds.

    Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form cyclohexene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis techniques, optimized for yield and purity. This may include:

    Catalytic Processes: Using catalysts to increase the efficiency and selectivity of the reactions.

    Continuous Flow Reactors: Implementing continuous flow chemistry to enhance reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic or nucleophilic substitution reactions at the cyclohexene ring or the aldehyde group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂), and other transition metal catalysts.

Major Products Formed

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Primary alcohols and alkanes.

    Substitution Products: Various substituted cyclohexene derivatives.

Scientific Research Applications

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- depends on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include:

    Enzyme Inhibition or Activation: Modulating the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to trigger or block signaling pathways.

    Gene Expression: Influencing the expression of specific genes through interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carboxaldehyde: A simpler analog with similar reactivity.

    4,5-Dimethyl-2-(2-methyl-1-propenyl)-cyclohexene: Lacks the aldehyde group but shares the cyclohexene core structure.

    2-Methyl-1-propenyl-cyclohexene derivatives: Variations in the substitution pattern on the cyclohexene ring.

Uniqueness

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry.

Properties

CAS No.

42507-56-2

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(1R,2R,5S)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C13H20O/c1-9(2)5-12-6-10(3)11(4)7-13(12)8-14/h5-6,8,11-13H,7H2,1-4H3/t11-,12+,13-/m0/s1

InChI Key

DBKJZSIBBKOBCN-XQQFMLRXSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@H](C=C1C)C=C(C)C)C=O

Canonical SMILES

CC1CC(C(C=C1C)C=C(C)C)C=O

Origin of Product

United States

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